Cas no 1978-06-9 (2,3-Bis(trifluoromethyl)nitrobenzene)

2,3-Bis(trifluoromethyl)nitrobenzene is a fluorinated aromatic compound characterized by the presence of two trifluoromethyl groups and a nitro group on the benzene ring. This structure imparts high electron-withdrawing properties, making it valuable in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and specialty materials. The trifluoromethyl groups enhance stability and lipophilicity, while the nitro group offers reactivity for further functionalization. Its robust chemical properties make it suitable for use as an intermediate in cross-coupling reactions and nucleophilic substitutions. The compound’s high purity and consistent performance ensure reliability in research and industrial applications requiring precise fluorinated building blocks.
2,3-Bis(trifluoromethyl)nitrobenzene structure
1978-06-9 structure
Product Name:2,3-Bis(trifluoromethyl)nitrobenzene
CAS No:1978-06-9
MF:C8H3F6NO2
MW:259.105343103409
CID:118257
PubChem ID:15103054
Update Time:2025-05-20

2,3-Bis(trifluoromethyl)nitrobenzene Chemical and Physical Properties

Names and Identifiers

    • Benzene,1-nitro-2,3-bis(trifluoromethyl)-
    • 2,3-BIS(TRIFLUOROMETHYL)NITROBENZENE
    • 1-Nitro-2.3-bis-trifluormethyl-benzol
    • 3-Nitro-1.2-bis-trifluormethyl-benzol
    • PC2287
    • 2,3-Bis(trifluoromethyl)nitrobenzene98%
    • 2,3-Bis(trifluoromethyl)nitrobenzene 98%
    • MFCD04972858
    • 1-nitro-2,3-bis(trifluoromethyl)benzene
    • Bis(trifluoromethyl)nitrobenzene
    • CS-0205406
    • DTXSID30568224
    • SCHEMBL1995565
    • AKOS037655300
    • PS-10418
    • 2,3-BIS-(TRIFLUOROMETHYL)NITROBENZENE
    • 1978-06-9
    • DB-250454
    • DTXCID00518998
    • 1805586-90-6
    • 2,3-Bis(trifluoromethyl)nitrobenzene
    • Inchi: 1S/C8H3F6NO2/c9-7(10,11)4-2-1-3-5(15(16)17)6(4)8(12,13)14/h1-3H
    • InChI Key: KQLZVFGJPNEGOH-UHFFFAOYSA-N
    • SMILES: FC(C1C(=CC=CC=1C(F)(F)F)[N+](=O)[O-])(F)F

Computed Properties

  • Exact Mass: 259.00700
  • Monoisotopic Mass: 259.00679731g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 0
  • Complexity: 294
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 45.8Ų

Experimental Properties

  • Density: 1.539
  • Boiling Point: 206.2°Cat760mmHg
  • Flash Point: 78.5°C
  • Refractive Index: 1.421
  • PSA: 45.82000
  • LogP: 4.15560

2,3-Bis(trifluoromethyl)nitrobenzene Security Information

2,3-Bis(trifluoromethyl)nitrobenzene Pricemore >>

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Additional information on 2,3-Bis(trifluoromethyl)nitrobenzene

2,3-Bis(trifluoromethyl)nitrobenzene: A Comprehensive Overview

The compound CAS No. 1978-06-9, commonly referred to as 2,3-Bis(trifluoromethyl)nitrobenzene, is a highly specialized organic compound with significant applications in various fields of chemistry and materials science. This compound is characterized by its unique structure, which includes a nitro group attached to a benzene ring that is further substituted with two trifluoromethyl groups at the 2 and 3 positions. The combination of these substituents imparts distinctive electronic and steric properties to the molecule, making it a valuable component in modern chemical synthesis and research.

Recent studies have highlighted the importance of 2,3-Bis(trifluoromethyl)nitrobenzene in the development of advanced materials, particularly in the field of electronics. Researchers have explored its potential as a precursor for the synthesis of high-performance polymers and organic semiconductors. The trifluoromethyl groups contribute significantly to the molecule's stability and electronic characteristics, making it an ideal candidate for applications requiring robust and durable materials.

In addition to its role in materials science, CAS No. 1978-06-9 has also been investigated for its potential in pharmaceutical chemistry. The nitro group and trifluoromethyl substituents are known to influence the bioavailability and pharmacokinetics of compounds. Recent findings suggest that derivatives of this compound could serve as leads for developing new drug candidates with enhanced efficacy and reduced side effects.

The synthesis of 2,3-Bis(trifluoromethyl)nitrobenzene involves a multi-step process that typically begins with the nitration of a benzene derivative followed by substitution reactions to introduce the trifluoromethyl groups. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses, reducing production costs while maintaining high yields.

The physical properties of this compound are equally noteworthy. It exhibits a high melting point due to strong intermolecular forces arising from the electron-withdrawing effects of both the nitro and trifluoromethyl groups. This property makes it suitable for use in high-temperature applications, such as in the formulation of thermally stable polymers and composites.

In terms of environmental impact, studies have shown that CAS No. 1978-06-9 is relatively stable under normal conditions, minimizing its potential for degradation into harmful byproducts. However, ongoing research is focused on understanding its long-term environmental fate and developing strategies for safe disposal to ensure sustainability.

The versatility of 2,3-Bis(trifluoromethyl)nitrobenzene continues to drive innovation across multiple disciplines. Its unique combination of electronic properties, stability, and reactivity positions it as a key player in the development of next-generation materials and pharmaceuticals. As research progresses, new applications are expected to emerge, further solidifying its importance in contemporary chemistry.

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